molecular formula C19H23FN2O B10881155 1-(2-Fluorobenzyl)-4-(4-methoxybenzyl)piperazine

1-(2-Fluorobenzyl)-4-(4-methoxybenzyl)piperazine

Cat. No.: B10881155
M. Wt: 314.4 g/mol
InChI Key: NNPNQLZPNNQNSI-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-4-(4-methoxybenzyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a fluorobenzyl group and a methoxybenzyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorobenzyl)-4-(4-methoxybenzyl)piperazine typically involves the reaction of 1-(2-fluorobenzyl)piperazine with 4-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also involve additional purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorobenzyl)-4-(4-methoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-4-(4-methoxybenzyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Fluorobenzyl)-4-(4-methoxybenzyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to certain targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H23FN2O

Molecular Weight

314.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C19H23FN2O/c1-23-18-8-6-16(7-9-18)14-21-10-12-22(13-11-21)15-17-4-2-3-5-19(17)20/h2-9H,10-15H2,1H3

InChI Key

NNPNQLZPNNQNSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3F

Origin of Product

United States

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